

Paxalisib preclinical to clinical translation correlation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

[Get Quote](#)

Preclinical to Clinical Data Correlation

The table below summarizes key findings from **Paxalisib**'s preclinical studies and the corresponding clinical observations that have emerged, particularly in triple-negative breast cancer (TNBC).

Aspect	Preclinical Findings	Clinical Observations & Correlation
Primary Mechanism	Dual PI3K/mTOR inhibitor; designed for brain penetration (mouse Kp,uu 0.31) [1] [2].	Consistent with PI3K/mTOR targeting; clinical utility being explored in brain cancers and solid tumors [3] [4].
Single Agent Efficacy	Inhibited cancer cell proliferation/migration <i>in vitro</i> ; slowed tumor growth & extended survival in orthotopic xenograft models of Atypical Teratoid/Rhabdoid Tumors (AT/RT) [3] [5].	Clinical efficacy has been primarily evaluated in combination regimens, particularly for TNBC [6] [7].
Synergy with Immunotherapy	Remodeled tumor microenvironment (increased CD4+/CD8+ T cell infiltration); demonstrated synergistic antitumor activity with anti-PD-1	High correlation: A Phase 1b combo (paxalisib + pembrolizumab + chemo) led to >50% reduction in circulating tumor cells (CTCs) and clusters in a

Aspect	Preclinical Findings	Clinical Observations & Correlation
	(pembrolizumab) in TNBC models, causing tumor regression [3].	metastatic TNBC patient after one cycle [6] [4].
Impact on Metastasis	Preclinical data suggested suppression of metastatic dissemination [3].	High correlation: The clinical reduction in CTCs and clusters, which are key mediators of metastasis, aligns with the preclinical rationale [6] [4]. A separate expanded-access case showed an 86% reduction in tumor burden (lung/bone mets) after 3 weeks of a similar combo regimen [7] [8].
Pharmacokinetics (PK)	Preclinical PK/PD and PBPK modeling predicted an efficacious human dose of 56 mg [1] [2].	Ongoing Phase 1b trials are clinically testing doses of 15 mg and 30 mg daily in combination with other agents [8].

Detailed Experimental Protocols

To contextualize the data in the table, here are the methodologies for key experiments cited.

- **In Vitro Cell Viability and Synergy Assays (Preclinical)**

- **Purpose:** To evaluate the direct effect of **Paxalisib** on cancer cell growth and its synergistic potential with other agents.
- **Methodology:** Cell viability is typically measured using assays like CellTiter-Blue. Cells are treated with a range of concentrations of **Paxalisib** alone or in combination with a second drug. Synergy is quantified using software models which calculate a synergy score; a score >10 indicates significant synergy [5].

- **In Vivo Efficacy Studies (Preclinical)**

- **Purpose:** To assess the anti-tumor activity and survival benefit of **Paxalisib** in live animal models.
- **Methodology:** Immunocompromised mice are implanted with human cancer cells. Once tumors are established, mice are randomized into treatment groups. **Paxalisib** is administered orally. Tumor volume is tracked via caliper measurements or bioluminescent imaging, and animal survival is monitored [3] [5].

- **Pharmacokinetic and Brain Penetration Studies (Preclinical-to-Clinical Translation)**

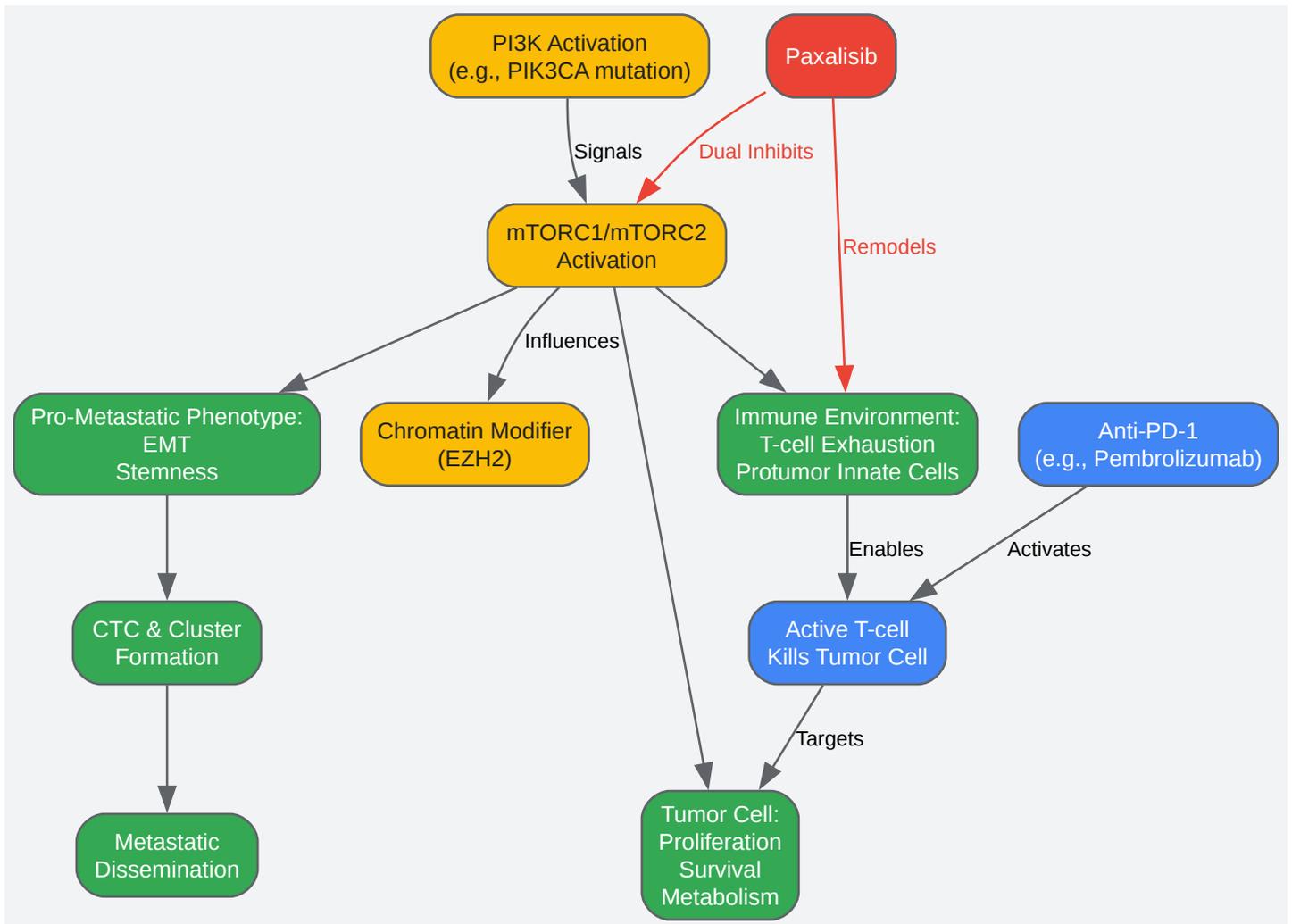
- **Purpose:** To characterize the absorption, distribution, and brain penetration of **Paxalisib**, and predict human efficacy.
- **Methodology:** Preclinical PK parameters are measured in multiple species. A physiologically based pharmacokinetic model is then developed and validated with this data. This model is used to simulate human PK profiles and predict an efficacious dose, which was 56 mg [1] [2].

- **Phase 1b Clinical Trial & Circulating Tumor Cell Analysis (Clinical)**

- **Purpose:** To evaluate the safety and preliminary efficacy of **Paxalisib** combinations in patients and study pharmacodynamic effects.
- **Methodology:** Patients receive **Paxalisib** in combination with other drugs. Blood samples are collected at baseline and periodically during treatment. CTCs and CTC clusters are isolated and enumerated. Changes in their counts and phenotypes are correlated with treatment [6] [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism of **Paxalisib** and its proposed impact on the tumor microenvironment, which underpins the preclinical and clinical findings.



[Click to download full resolution via product page](#)

The diagram above shows how **Paxalisib**'s dual inhibition of the PI3K/mTOR pathway is central to its activity. By targeting this pathway, it directly impacts tumor cell processes and, importantly, remodels the tumor immune microenvironment. This creates a rationale for its synergy with checkpoint inhibitors like pembrolizumab, as the drug may help make the tumor more visible and vulnerable to the immune system [3].

Interpretation of the Correlation

The available data shows a **strong and encouraging correlation** between **Paxalisib**'s preclinical profile and its early clinical performance, especially in TNBC:

- **Mechanistic Rationale Confirmed:** The compelling preclinical synergy with immunotherapy has been directly supported by early clinical data showing rapid reduction of CTCs and significant tumor burden regression in metastatic TNBC patients on combination therapy [3] [6] [7].
- **Potential for Clinical Impact:** The reduction of CTC clusters is particularly significant, as these are potent metastatic seeds. The observed effect suggests the combination could meaningfully suppress the dissemination of cancer, a critical need in treating aggressive cancers like TNBC [6] [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. characterization of the absorption and disposition of the... Preclinical [pubmed.ncbi.nlm.nih.gov]
2. characterization of the absorption and... - Simulations Plus Preclinical [simulations-plus.com]
3. Kazia Therapeutics Announces Transformative Preclinical ... - BioSpace [biospace.com]
4. Kazia Therapeutics Reports Early Efficacy Data from First ... [prnewswire.com]
5. ATRT-26. The PI3k inhibitor Paxalisib combines with ... [pmc.ncbi.nlm.nih.gov]
6. Phase 1b Data Suggest Paxalisib Combo May Suppress ... [targetedonc.com]
7. Kazia Therapeutics Announces 86% Reduction in Tumor ... [prnewswire.com]
8. Case Study Highlights Tumor Burden Reduction With ... [onclive.com]

To cite this document: Smolecule. [Paxalisib preclinical to clinical translation correlation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-preclinical-to-clinical-translation-correlation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com